Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is a complex carbohydrate compound characterized by its unique glycosidic linkages. The molecular formula is C18H32O16, with a molecular weight of 504.4 g/mol. This compound features multiple hydrogen bond donors and acceptors, making it a versatile reagent in biochemical research. Its structure includes a galactose unit linked to a glucose unit through a beta(1-4) glycosidic bond, which is essential for its biological activity and interaction with various enzymes and receptors .
This compound exhibits significant biological activity, particularly in the context of cell signaling and recognition processes. It has been identified as a substrate for various glycosyltransferases, which are crucial in the synthesis of glycoproteins and glycolipids. Its role in cellular interactions is vital for processes such as immune response modulation and pathogen recognition, making it a valuable tool in life sciences research .
The synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP typically involves the use of protected 1-thio-glycosides as glycosyl donors. This method allows for controlled glycosylation reactions that yield the desired product with high specificity. Techniques such as solid-phase synthesis or solution-phase synthesis can be employed, depending on the scale and purity requirements of the final compound .
Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP is utilized extensively in biochemical research as a model compound for studying carbohydrate chemistry, particularly in glycosylation reactions. Its applications include:
Interaction studies involving Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP focus on its binding affinities with various proteins and enzymes. These studies reveal insights into its role in biological systems, such as how it influences cell adhesion or immune responses through specific receptor interactions. The compound's ability to modify glycan structures can significantly impact its biological functions, making it an important subject of study in glycobiology .
Several compounds share structural similarities with Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP, each exhibiting unique properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP | C19H28O12 | 504.4 | Contains acetyl groups; used in similar biochemical assays |
| Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP | C54H58O12 | 899.046 | More complex structure; used for advanced research applications |
| Gal beta(1-4)Glc-beta-MP | C19H28O12 | 446.299 | Simpler structure; commonly used in basic research |
The uniqueness of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP lies in its specific glycosidic linkages and functional groups that influence its reactivity and biological activity compared to these similar compounds.
The anomeric configuration represents the most critical stereochemical feature in carbohydrate chemistry, determining the spatial orientation of the glycosidic linkage and influencing the overall molecular conformation [5] [6]. In the target compound, both galactose and glucose residues adopt the beta-anomeric configuration, characterized by the equatorial positioning of the anomeric hydroxyl groups relative to the pyranose ring plane [7] [8].
The beta-anomeric configuration is definitively established through nuclear magnetic resonance spectroscopy, where the anomeric protons exhibit characteristic chemical shifts in the range of 4.50-4.63 parts per million for galactose and 4.60-4.67 parts per million for glucose [9] [10]. The carbon-13 nuclear magnetic resonance spectra reveal anomeric carbon resonances at 102.8-104.2 parts per million for galactose and 95.7-104.2 parts per million for glucose, consistent with beta-linkage stereochemistry [9] [11].
The anomeric effect, arising from the interaction between the carbon-1 to oxygen-5 bond and the carbon-1 to oxygen-1 bond, demonstrates strong stabilization in the beta-configuration [9]. This stereoelectronic phenomenon results from favorable orbital overlap between the ring oxygen lone pair and the sigma-star orbital of the anomeric carbon-oxygen bond [7]. The chemical shift anisotropy tensor analysis reveals a 3-5 parts per million difference between alpha and beta anomers, with the beta form exhibiting greater axial symmetry in the chemical shift tensor [9].
Scalar coupling analysis provides definitive confirmation of the anomeric configuration through the magnitude of the carbon-1 to carbon-2 coupling constants. Beta-anomers consistently exhibit coupling constants in the range of 7.8-8.2 Hertz, reflecting the equatorial-axial coupling relationship between the anomeric proton and the carbon-2 proton [10] [12]. This contrasts sharply with alpha-anomers, which display smaller coupling constants of 2-4 Hertz due to equatorial-equatorial coupling geometry [13].
The beta(1-4) glycosidic linkage represents one of the most prevalent and structurally significant carbohydrate linkage types, characterized by the covalent connection between the carbon-1 of galactose and the carbon-4 of glucose through an oxygen bridge [14] [15]. This linkage exhibits specific geometric parameters that dictate the overall molecular conformation and influence the biological activity of the disaccharide [16] [17].
The glycosidic bond geometry is precisely defined by two critical torsion angles: phi (φ) representing the carbon-1 to oxygen to carbon-4 dihedral angle, and psi (ψ) representing the oxygen to carbon-4 to carbon-5 dihedral angle [18]. Computational studies utilizing density functional theory calculations and molecular dynamics simulations establish the phi angle in the range of -73° to -76°, while the psi angle adopts values between 117° and 119° [18]. These angular parameters position the disaccharide in the energetically favorable exo-syn conformation, minimizing steric interactions between the two sugar rings [19].
The beta(1-4) linkage exhibits restricted rotational freedom due to the anomeric effect and steric constraints imposed by the pyranose ring conformations [20]. Nuclear magnetic resonance coupling constant analysis reveals trans-diaxial coupling patterns with values of 9.2-9.8 Hertz for the carbon-3 to carbon-4 interaction, confirming the chair conformation of both pyranose rings [10] [12]. The linkage demonstrates conformational rigidity with limited flexibility around the glycosidic bond, contributing to the overall structural stability of the molecule [18].
The stereochemical arrangement of the beta(1-4) linkage creates a specific hydrogen bonding network that influences the hydration pattern and molecular recognition properties [19]. The equatorial positioning of the anomeric oxygen facilitates intermolecular hydrogen bonding interactions, while the axial orientation of the carbon-4 hydroxyl group contributes to the overall dipole moment of the molecule [2] [4].
The strategic implementation of benzyl protecting groups in carbohydrate synthesis represents a fundamental approach to achieving regioselective control and preventing unwanted side reactions during synthetic transformations [21] [22]. In the target compound, the benzyl protection pattern encompasses positions 2, 4, and 6 on galactose and positions 2, 3, and 6 on glucose, creating a comprehensive protection strategy that addresses both steric and electronic considerations [23].
The selection of benzyl groups as protecting groups is predicated on their unique combination of chemical stability, orthogonal removal conditions, and favorable electronic properties [24]. Benzyl ethers demonstrate exceptional stability under basic conditions, acidic conditions, and thermal stress, while remaining selectively removable through hydrogenolysis using hydrogen gas in the presence of palladium on carbon catalyst [22] [25]. This orthogonal deprotection strategy enables selective liberation of hydroxyl groups without affecting other functional group modifications [26].
The electronic nature of benzyl protecting groups significantly influences the reactivity and conformational behavior of the protected carbohydrate [25] [27]. Contrary to common misconceptions, benzyl ethers function as inductively electron-withdrawing groups, reducing the electron density at the protected hydroxyl position and influencing the polarization of adjacent bonds [25]. This electron-withdrawing effect arises from the inductive withdrawal of electron density through the sigma-bond framework, despite the potential for resonance donation through the aromatic system [28].
The regioselective installation of benzyl protecting groups exploits inherent differences in hydroxyl group reactivity within the carbohydrate framework [23] [29]. Primary hydroxyl groups at positions 6 exhibit enhanced reactivity compared to secondary hydroxyl groups due to reduced steric hindrance and increased nucleophilicity [30]. The reactivity order for benzylation reactions follows the pattern: primary hydroxyl greater than equatorial secondary hydroxyl greater than axial secondary hydroxyl [29].
The stereoelectronic effects governing benzyl protection regioselectivity involve complex interactions between conformational preferences, hydrogen bonding networks, and orbital overlap considerations [30]. The axial hydroxyl groups demonstrate reduced reactivity due to 1,3-diaxial interactions and unfavorable orbital alignment, while equatorial hydroxyl groups benefit from optimal geometric arrangements for nucleophilic substitution reactions [31]. These stereoelectronic factors contribute to the observed selectivity patterns and enable predictable protection strategies [32].
The benzyl protection pattern also influences the molecular dynamics and conformational flexibility of the protected disaccharide [27]. The bulky benzyl groups introduce steric constraints that restrict certain conformational states while stabilizing others, effectively modulating the conformational ensemble accessible to the molecule [23]. This conformational control proves particularly valuable in glycosylation reactions where specific donor conformations are required for optimal stereoselectivity [31].
| Table 1: Molecular Architecture and Stereochemical Parameters | ||
|---|---|---|
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₁ (unprotected disaccharide core) | [1] [33] |
| Molecular Weight | 342.3 g/mol (unprotected disaccharide core) | [1] [33] |
| Galactose Anomeric Configuration | β-configuration | [34] [35] [36] |
| Glucose Anomeric Configuration | β-configuration | [34] [35] [36] |
| Glycosidic Linkage Type | β(1→4) glycosidic linkage | [4] [34] [14] [15] |
| Linkage Position | C1 (Galactose) → C4 (Glucose) | [4] [34] [14] [15] |
| Pyranose Ring Conformation | ⁴C₁ chair conformation | [19] [18] |
| Benzyl Protection Pattern | 2,4,6-tri-O-benzyl substitution | [21] [22] [23] |
| C1-C2 Bond Geometry (Gal) | Equatorial-axial orientation | [5] [7] [9] |
| C1-C4 Bond Geometry (Glc) | Axial-equatorial orientation | [5] [7] [9] |
| Torsion Angle φ (C1-O-C4) | φ = -73° to -76° | [18] |
| Torsion Angle ψ (O-C4-C5) | ψ = 117° to 119° | [18] |
| Anomeric Effect Strength | Strong β-anomeric effect | [9] [7] |
| Table 2: Nuclear Magnetic Resonance Spectroscopic Parameters for Anomeric Configuration Analysis | |||
|---|---|---|---|
| Nuclear Magnetic Resonance Parameter | Chemical Shift/Coupling (parts per million/Hertz) | Structural Significance | Reference |
| ¹H Nuclear Magnetic Resonance Anomeric Proton (Galactose H-1) | 4.50-4.63 parts per million | β-anomeric configuration confirmation | [37] [9] [10] |
| ¹H Nuclear Magnetic Resonance Anomeric Proton (Glucose H-1) | 4.60-4.67 parts per million | β-anomeric configuration confirmation | [37] [9] [10] |
| ¹³C Nuclear Magnetic Resonance Anomeric Carbon (Galactose C-1) | 102.8-104.2 parts per million | β-anomeric carbon identification | [37] [9] [10] |
| ¹³C Nuclear Magnetic Resonance Anomeric Carbon (Glucose C-1) | 95.7-104.2 parts per million | β-anomeric carbon identification | [37] [9] [10] |
| J₁,₂ Coupling (Galactose) | 7.8-8.2 Hertz (β-linkage) | β-glycosidic stereochemistry | [10] [12] [13] |
| J₁,₂ Coupling (Glucose) | 7.8-8.2 Hertz (β-linkage) | β-glycosidic stereochemistry | [10] [12] [13] |
| J₃,₄ Coupling (Linkage) | 9.2-9.8 Hertz (trans-diaxial) | Chair conformation validation | [10] [12] [13] |
| Chemical Shift Anisotropy | 3-5 parts per million difference (α vs β) | Anomeric effect quantification | [9] [11] |
| Nuclear Overhauser Effect Enhancement Pattern | Strong H-1 to H-3, H-5 correlation | Spatial proximity validation | [38] [11] |
| Table 3: Benzyl Protection Pattern Rationale and Electronic Effects | |||||
|---|---|---|---|---|---|
| Protection Site | Benzyl Group Function | Electronic Effect | Removal Conditions | Selectivity Rationale | Reference |
| Galactose C-2 Hydroxyl | Steric hindrance prevention | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Secondary hydroxyl reactivity | [22] [24] [23] |
| Galactose C-4 Hydroxyl | Electronic stabilization | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Axial position accessibility | [22] [24] [23] |
| Galactose C-6 Hydroxyl | Primary hydroxyl protection | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Primary greater than secondary reactivity | [22] [24] [23] |
| Glucose C-2 Hydroxyl | Secondary hydroxyl protection | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Neighboring group considerations | [22] [24] [23] |
| Glucose C-3 Hydroxyl | Regioselective blocking | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Stereoelectronic control | [22] [24] [23] |
| Glucose C-6 Hydroxyl | Primary hydroxyl protection | Inductively electron-withdrawing | Hydrogenolysis (H₂/Palladium-Carbon) | Primary greater than secondary reactivity | [22] [24] [23] |
The synthesis of 4-methoxyphenyl 4-O-(2,4,6-tri-O-benzyl-β-D-galactopyranosyl)-2,3,6-tri-O-benzyl-β-D-glucopyranoside fundamentally relies on glycosylation strategies derived from the classical Koenigs-Knorr reaction [1] [2]. This disaccharide represents a fully protected lactose analog where both galactose and glucose units bear benzyl ether protecting groups, connected through a β(1→4) glycosidic linkage to a 4-methoxyphenyl aglycon [3] [4].
The traditional Koenigs-Knorr methodology involves the coupling of glycosyl halides with glycosyl acceptors in the presence of heavy metal salt promoters [1] [5]. For the target compound, this approach necessitates the preparation of appropriately protected galactosyl bromide or chloride donors and their subsequent coupling with protected glucose acceptors. However, classical conditions often suffer from extended reaction times and moderate yields [2] [6].
Significant improvements have emerged through the development of trimethylsilyl trifluoromethanesulfonate-catalyzed variants [6]. When per-benzoylated mannosyl bromides are treated with silver oxide in the presence of catalytic trimethylsilyl trifluoromethanesulfonate, reaction times decrease dramatically from 30 hours to less than 5 minutes, with yields approaching 99% [6]. This acceleration results from the Lewis acid activation of the silver oxide-promoted glycosylation, maintaining practically neutral pH conditions while providing exceptional rates [6].
Alternative catalytic approaches have demonstrated remarkable potential for stereoselective synthesis. Urea-mediated hydrogen-bond activation represents a significant advancement, providing excellent yields and high anomeric selectivity through urea-catalyzed activation of glycosyl chlorides and bromides [7]. This methodology circumvents the traditional requirement for heavy metal salts while maintaining high stereochemical control [7].
The modified anhydrous Koenigs-Knorr approach emphasizes continuous azeotropic removal of moisture, resulting in enhanced reaction efficiency and improved yields [2]. This modification proves particularly valuable for large-scale preparations of complex oligosaccharides where traditional heavy metal salt requirements become limiting factors [2].
Microwave irradiation has revolutionized carbohydrate synthesis by providing rapid heating, shortened reaction times, and enhanced stereoselectivity [8] [9] [10]. For benzyl-protected disaccharides like the target compound, microwave-assisted methodologies offer substantial advantages over conventional thermal heating [8] [11].
Systematic optimization studies reveal that microwave power outputs between 200-1200 watts, combined with temperatures ranging from 80-180°C, provide optimal conditions for glycosylation reactions [9] [12]. The synthesis of protected galactose-glucose disaccharides under microwave irradiation typically requires only 2-30 minutes compared to 20+ hours with conventional heating [8] [9].
Solvent selection plays a critical role in microwave-assisted glycosylations. Solvent-free conditions often provide superior results, though polar aprotic solvents like dimethylformamide and toluene demonstrate compatibility with microwave heating [8] [9]. The enhanced reaction rates result from both thermal and non-thermal microwave effects, where molecular rotation and dipole alignment contribute to improved reaction kinetics [10].
Stereoselectivity enhancements represent a particularly valuable aspect of microwave-assisted synthesis. Studies with exo-glycals demonstrate exclusive α-selectivity under microwave conditions, with yields ranging from 75-92% [8]. This stereochemical control stems from the rapid formation of reactive intermediates and reduced side reaction pathways under microwave irradiation [8].
Temperature ramping strategies further optimize microwave-assisted glycosylations [10]. Linear temperature increases from initial activation temperatures to final reaction temperatures, controlled through automated microwave systems, provide enhanced yields and stereoselectivity [10]. These protocols enable precise temperature control that is difficult to achieve with conventional heating methods [10].
The successful synthesis of Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP requires sophisticated protecting group strategies that balance reactivity control, stereochemical outcomes, and synthetic efficiency [13] [14] [15]. Benzyl ethers serve as the primary protecting groups in this compound, providing exceptional stability under both acidic and basic conditions while remaining easily removable through catalytic hydrogenation [16] [17].
Benzyl ether protection offers several critical advantages for complex oligosaccharide synthesis [13] [16]. These protecting groups exhibit orthogonality to many other common protective functionalities, enabling selective manipulation during synthetic sequences [14]. The non-participating nature of benzyl ethers prevents anchimeric assistance, allowing for the construction of both α and β glycosidic linkages depending on reaction conditions and donor conformations [18] [13].
The strategic placement of benzyl ethers at positions 2, 3, 4, and 6 of galactose and positions 2, 3, and 6 of glucose creates a highly protected scaffold that prevents unwanted side reactions while maintaining appropriate reactivity for glycosylation [3] [4]. This protection pattern leaves the 4-position of glucose available for glycosidic bond formation with the galactose unit [3].
Advanced protecting group strategies employ regioselective introduction methodologies to streamline synthetic sequences [19] [20] [21]. Organotin-mediated approaches enable highly regioselective functionalization of unprotected carbohydrates, allowing for the selective introduction of protecting groups at secondary hydroxyl positions in the presence of primary hydroxyls [19] [20]. Tetrabutylammonium bromide activation of dibutylstannylene acetal intermediates provides enhanced regioselectivity for tosylation, benzoylation, and benzylation reactions [19] [20].
Catalytic approaches for protecting group manipulation have gained prominence in modern carbohydrate synthesis [21] [22]. Enzyme-catalyzed, phase-transfer catalyzed, and organocatalyzed methods enable site-selective functionalization without requiring extensive protection-deprotection sequences [21] [22]. These approaches prove particularly valuable for the late-stage introduction of protecting groups or for modifying existing protection patterns [22].
The 4-methoxyphenyl aglycon in the target compound serves dual purposes as both a protecting group and a potential synthetic handle [23]. This aglycon provides orthogonal protection that remains stable under the conditions required for benzyl ether manipulation while offering opportunities for further functionalization through selective demethylation to yield 4-hydroxyphenyl derivatives [23].
The synthesis of multiply protected disaccharides presents numerous regioselective functionalization challenges that must be addressed through carefully designed synthetic strategies [19] [21] [24]. Primary versus secondary hydroxyl discrimination represents the fundamental challenge in carbohydrate protection, traditionally addressed through steric differentiation using bulky protecting groups [21].
Electronic effects of existing protecting groups significantly influence the reactivity patterns of remaining hydroxyl functionalities [18] [25]. Benzyl ethers, while generally considered non-participating, can exert subtle electronic effects that influence the reactivity of neighboring hydroxyl groups [18]. These effects become particularly pronounced in highly substituted systems where multiple benzyl ethers create cumulative electronic perturbations [25].
Conformational rigidity imposed by protecting groups creates both opportunities and challenges for regioselective functionalization [18] [13]. Benzylidene acetals and other cyclic protecting groups can lock carbohydrate rings into specific conformations, enhancing selectivity for certain transformations while potentially hindering others [18]. The absence of such conformational constraints in benzyl-protected systems requires alternative strategies for achieving regioselectivity [13].
Modern approaches to regioselective functionalization emphasize catalyst-controlled discrimination rather than substrate-controlled selectivity [21] [24]. Organocatalytic methods, including chiral phosphoric acids, nucleophilic bases, and N-heterocyclic carbenes, enable site-selective functionalization through substrate recognition and activation [22]. These methods prove particularly valuable for complex substrates where traditional protecting group strategies become unwieldy [22].
Computational design has emerged as a powerful tool for predicting and optimizing regioselective functionalization strategies [21]. Density functional theory calculations enable the prediction of reaction outcomes and the design of new catalytic systems for achieving desired selectivity patterns [21]. These computational approaches complement experimental optimization and accelerate the development of new synthetic methodologies [21].
The integration of protecting group strategies with regioselective functionalization methodologies represents the current frontier in carbohydrate synthesis [14] [22]. One-pot protection and functionalization sequences reduce the number of synthetic steps while maintaining high selectivity [14]. These approaches prove particularly valuable for the synthesis of complex oligosaccharides where traditional sequential methods become inefficient [26].